molecular formula C13H11Cl2NO2S2 B5711224 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide

2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide

Cat. No. B5711224
M. Wt: 348.3 g/mol
InChI Key: MAPINOBTBTTWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide, also known as DCMPT, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown significant potential as a therapeutic agent due to its ability to interact with biological systems, particularly in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide has also been found to inhibit the activity of certain protein kinases, which are involved in cell signaling and growth.
Biochemical and Physiological Effects
In addition to its anticancer properties, 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of aldose reductase, an enzyme that is involved in the development of diabetic complications. 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide has also been found to have anti-inflammatory properties, and has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide in lab experiments is its well-established synthesis method, which allows for the production of pure and consistent samples. 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide has also been extensively studied in the literature, which provides a wealth of information on its properties and potential applications. However, one limitation of using 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide. Another area of interest is the investigation of 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide's potential use in combination with other therapeutic agents, such as chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide and its potential applications in the treatment of other diseases beyond cancer.

Synthesis Methods

The synthesis of 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-(methylthio)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide. This synthesis method has been well-established in the literature, and several modifications have been made to optimize the yield and purity of 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide.

Scientific Research Applications

2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide has also been investigated for its potential use in the treatment of other diseases, such as diabetes and inflammation.

properties

IUPAC Name

2,5-dichloro-N-(2-methylsulfanylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S2/c1-19-12-5-3-2-4-11(12)16-20(17,18)13-8-9(14)6-7-10(13)15/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPINOBTBTTWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide

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